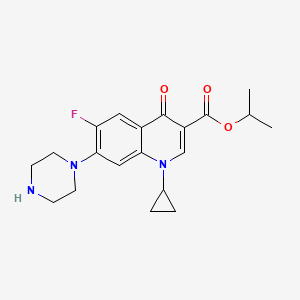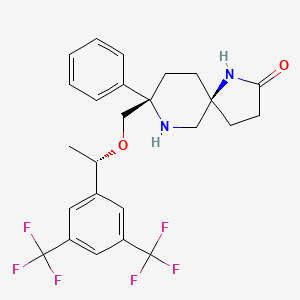
Rolapitant (1S,2S,3S)-Isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rolapitant (1S,2S,3S)-Isomer is a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound works by blocking the action of substance P, a neuropeptide associated with vomiting reflexes, at the NK1 receptor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1S,2S,3S)-Isomer involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a chiral intermediate, which is then subjected to various chemical transformations such as hydrogenation, cyclization, and functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and maintain consistency.
化学反応の分析
Types of Reactions
Rolapitant (1S,2S,3S)-Isomer undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups can produce amines.
科学的研究の応用
Rolapitant (1S,2S,3S)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study NK1 receptor antagonism and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating neuropeptide activity and its potential therapeutic applications in neurological disorders.
Medicine: Primarily used in the prevention of CINV, with ongoing research into its efficacy in other conditions such as postoperative nausea and vomiting.
Industry: Employed in the development of new antiemetic drugs and as a reference standard in quality control processes.
作用機序
Rolapitant (1S,2S,3S)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the activation of the vomiting reflex, making it effective in preventing nausea and vomiting associated with chemotherapy. The molecular targets involved include the NK1 receptor and associated signaling pathways that mediate the emetic response.
類似化合物との比較
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for CINV.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Netupitant: Combined with palonosetron for enhanced antiemetic effects.
Uniqueness
Rolapitant (1S,2S,3S)-Isomer is unique due to its longer half-life compared to other NK1 receptor antagonists, allowing for less frequent dosing. This makes it particularly advantageous for patients undergoing prolonged chemotherapy regimens.
特性
分子式 |
C25H26F6N2O2 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
(5S,8S)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m0/s1 |
InChIキー |
FIVSJYGQAIEMOC-PBNUPURSSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


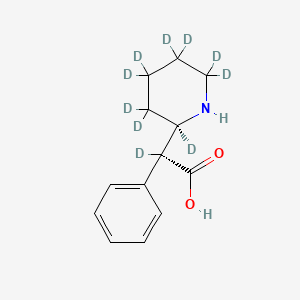
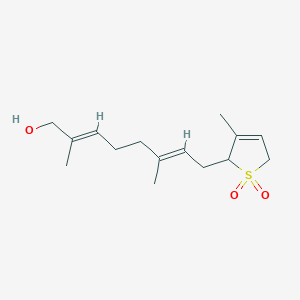
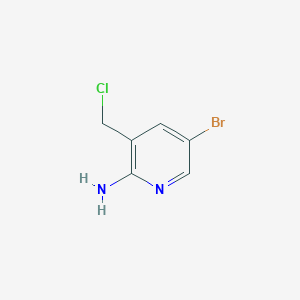
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
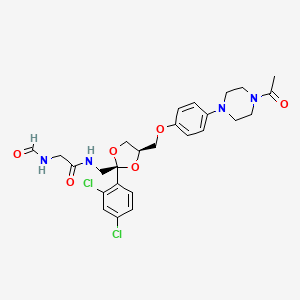

![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
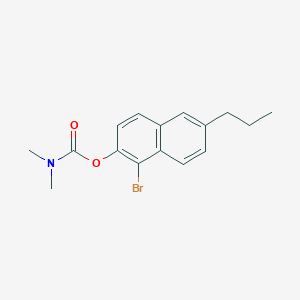
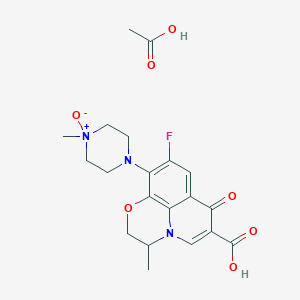
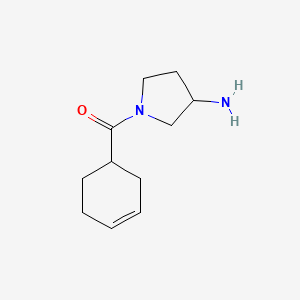
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
